5-methylfuran-3-carboxylic Acid

Description

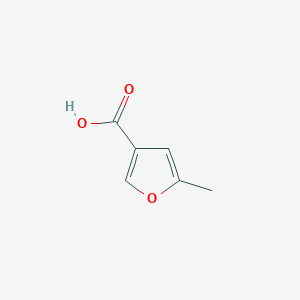

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVRXWAAVDTLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944576 | |

| Record name | 5-Methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21984-93-0 | |

| Record name | 3-Furancarboxylic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021984930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Methylfuran-3-carboxylic Acid

Abstract: 5-Methylfuran-3-carboxylic acid is a heterocyclic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry, organic synthesis, and materials science.[1] Its structure, featuring an aromatic furan ring, a reactive carboxylic acid moiety, and a methyl group, provides a unique combination of electronic properties and functional handles for chemical modification. The furan nucleus is a well-established scaffold in numerous pharmacologically active compounds, contributing to a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[2] This guide offers a comprehensive technical overview of the core chemical properties, synthesis, reactivity, and key applications of this compound, with a focus on its utility for researchers and professionals in drug discovery and development.

Molecular Profile and Physicochemical Properties

The foundational step in leveraging any chemical entity is a thorough understanding of its structure and intrinsic properties. This compound is characterized by a five-membered furan ring, which imparts aromatic character. A methyl group is situated at the 5-position, and a carboxylic acid group is at the 3-position.[1] This specific arrangement of functional groups dictates the molecule's reactivity, solubility, and potential for biological interactions. The carboxylic acid group, in particular, often enhances aqueous solubility and serves as a critical hydrogen bond donor/acceptor, a feature vital for molecular recognition at biological targets.[3]

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-methyl-3-furoic acid | [5] |

| CAS Number | 21984-93-0 | [1][4][5][6] |

| Molecular Formula | C₆H₆O₃ | [1][4][7] |

| Molecular Weight | 126.11 g/mol | [5] |

| InChIKey | MDVRXWAAVDTLFJ-UHFFFAOYSA-N | [5] |

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical scaffold.

Synthetic Routes

While various synthetic pathways exist, a notable and sustainable approach involves the direct C–H carboxylation of 2-methylfuran using carbon dioxide (CO₂) as a C1 synthon. This reaction is often mediated by zeolite-based catalysts, such as HZSM-5. The mechanism relies on the Brønsted acid sites of the zeolite activating the furan ring, facilitating electrophilic attack by CO₂ predominantly at the C3 position to yield the target acid.[1]

Core Reactivity

The molecule exhibits dual reactivity centered on the furan ring and the carboxylic acid group.

-

Furan Ring Reactivity: The furan ring possesses aromatic character but is less aromatic than benzene, making it susceptible to oxidation, which can open the ring to form dicarboxylic acids.[1] The interplay between the electron-donating methyl group and the electron-withdrawing carboxylic acid group modulates the regioselectivity of electrophilic aromatic substitution reactions.

-

Carboxylic Acid Reactivity: The carboxylic acid function is the primary handle for derivatization, enabling the synthesis of diverse compound libraries. It readily undergoes standard transformations:

-

Esterification: Reaction with various alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amidation: This is one of the most crucial reactions for drug development. It can be achieved via a two-step process by first converting the acid to a more reactive acyl chloride (e.g., using thionyl chloride) followed by reaction with a primary or secondary amine.[8] Alternatively, direct coupling with an amine can be accomplished using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[9]

-

The diverse derivatization potential of this compound is a key asset, allowing chemists to systematically modify the parent structure to optimize pharmacokinetic and pharmacodynamic properties.

Caption: Key reactions for modifying the carboxylic acid group.

Applications in Drug Discovery and Development

The furan scaffold is considered a "privileged structure" in medicinal chemistry, capable of diverse interactions such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets.[2] this compound serves as an excellent starting point for harnessing this potential.

-

Antimicrobial and Antifungal Agents: Derivatives of furan-3-carboxylic acids have demonstrated significant potential as antimicrobial agents. Studies on related structures have shown potent in vitro antifungal activity against prevalent plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum.[10][11] Structure-activity relationship (SAR) analyses have revealed that incorporating peptide moieties via amide linkages can lead to derivatives with superior antifungal potency compared to the parent compounds.[10]

-

Anticancer and Anti-inflammatory Agents: The furan-3-carboxamide scaffold is a promising pharmacophore for anticancer drug design. For example, 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide, a derivative of a closely related acid, was identified as a hit compound with potent antitumor activity (MG-MID GI50 value of 4.22 μM).[12] Furthermore, novel furopyridone compounds synthesized from furan-3-carboxylic acid have exhibited high cytotoxic activity against esophageal cancer cell lines.[13]

-

Metabolic and Antioxidant Research: Structurally related natural products highlight the biological relevance of this core. Cappariside (4-hydroxy-5-methylfuran-3-carboxylic acid), isolated from Capparis spinosa, is a potent antioxidant.[1] Another related metabolite, 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid (CMPF), has been identified as a uremic toxin and is studied for its role in inhibiting insulin secretion in type 2 diabetes.[1]

Exemplary Experimental Protocol: Amide Synthesis

To illustrate the practical utility of this compound as a synthetic precursor, this section provides a validated protocol for the synthesis of an amide derivative, a common step in generating compound libraries for biological screening.

Protocol: Synthesis of a 5-Methylfuran-3-carboxamide Derivative via DCC/DMAP Coupling

This protocol is adapted from established methodologies for amide bond formation.[9]

Principle: Dicyclohexylcarbodiimide (DCC) is a coupling reagent that activates the carboxyl group of this compound, making it susceptible to nucleophilic attack by an amine. 4-Dimethylaminopyridine (DMAP) serves as a catalyst to accelerate the reaction. The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.

Materials:

-

This compound

-

Primary or secondary amine (e.g., tryptamine)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and the desired amine (0.95 eq.) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMAP (0.05 eq.) to the solution.

-

Coupling Agent Addition: Cool the mixture in an ice bath (0 °C). Add DCC (1.1 eq.) portion-wise over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, a white precipitate (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Validation: The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound stands out as a high-value scaffold for chemical innovation. Its defined structure, predictable reactivity, and synthetic tractability make it an ideal starting material for creating diverse molecular architectures. The demonstrated success of its derivatives in achieving potent biological activities—spanning antifungal, anticancer, and anti-inflammatory applications—underscores its profound importance for researchers in drug discovery and agrochemical development. The strategic modification of its carboxylic acid handle provides a reliable pathway to novel compounds with tailored properties, ensuring its continued relevance in the pursuit of new chemical entities.

References

- 1. Buy this compound (EVT-315127) | 21984-93-0 [evitachem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. This compound 97.00% | CAS: 21984-93-0 | AChemBlock [achemblock.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 8. US4603205A - Furan-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives [uacademic.info]

- 13. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

A Technical Guide to 5-Methylfuran-3-Carboxylic Acid: Structure, Synthesis, and Applications in Chemical Research

Abstract: This technical guide provides a comprehensive overview of 5-methylfuran-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical identity, including its IUPAC nomenclature and physicochemical properties. A representative synthetic pathway is detailed, highlighting the strategic considerations necessary for regioselective furan functionalization. Furthermore, this guide explores the compound's relevance in drug development, contextualizing its structural features—the furan scaffold and the carboxylic acid moiety—within modern medicinal chemistry paradigms. Finally, standard analytical protocols for structural elucidation are discussed. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Part 1: Molecular Identity and Physicochemical Properties

This compound, also known by its synonym 5-methyl-3-furoic acid, is a disubstituted furan derivative. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is a common motif in natural products and pharmaceuticals. The strategic placement of a methyl group at the C5 position and a carboxylic acid at the C3 position makes it an attractive and versatile intermediate for creating more complex molecular architectures.

Systematic Identification:

-

Synonym: 5-methyl-3-furoic acid

-

Molecular Weight: 126.11 g/mol [1]

-

SMILES: CC1=CC(=CO1)C(=O)O[2]

-

InChIKey: MDVRXWAAVDTLFJ-UHFFFAOYSA-N

Below is the two-dimensional structure of this compound.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Melting Point | 119 °C | |

| Boiling Point | 194.21 °C (at 760 mmHg) | |

| XlogP (Predicted) | 0.9 | [2] |

| pKa (Predicted) | ~4.2 (Typical for carboxylic acids) | N/A |

The predicted XlogP value of 0.9 suggests that the molecule has a balanced hydrophilic-lipophilic character, a feature often sought in drug candidates for adequate aqueous solubility and membrane permeability.

Part 2: Synthesis and Reactivity

The regioselective synthesis of polysubstituted furans can be challenging due to the nuanced reactivity of the furan ring. Direct electrophilic substitution on a furan ring often leads to mixtures of 2- and 3-substituted products. Therefore, a robust synthesis of this compound necessitates a strategy that precisely controls the position of each functional group.

Representative Synthetic Protocol

The following multi-step protocol outlines a plausible and controlled synthesis starting from the commercially available furan-3-carboxylic acid. This approach leverages ortho-lithiation chemistry to ensure correct regiochemistry.

Step 1: Ester Protection of the Carboxylic Acid

-

Rationale: The acidic proton of the carboxylic acid is incompatible with the organolithium reagents used in subsequent steps. Converting it to an ester (e.g., a methyl or ethyl ester) protects this group.

-

Procedure:

-

Dissolve furan-3-carboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of sulfuric acid (H₂SO₄).

-

Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.

-

Neutralize the reaction, extract the methyl furan-3-carboxylate product, and purify by distillation or chromatography.[4]

-

Step 2: Regioselective Lithiation and Methylation

-

Rationale: The ester group at the C3 position directs lithiation to the adjacent C2 position. However, to achieve C5 methylation, a more strategic approach is needed. A common strategy involves halogenation followed by a metal-halogen exchange. An alternative, more direct approach might involve a directed metalation group strategy if conditions can be found to favor C5 deprotonation, though C2 is typically more acidic. A reliable method is to start with a pre-functionalized precursor. For this guide, we will assume a pathway involving the selective introduction of the methyl group. Let's consider a different starting material for a more direct route: 2-methylfuran.

Revised Synthetic Protocol from 2-Methylfuran

Step 1: Friedel-Crafts Acylation of 2-Methylfuran

-

Rationale: 2-Methylfuran undergoes electrophilic substitution preferentially at the C5 position. However, Friedel-Crafts acylation can be harsh. A Vilsmeier-Haack formylation is a milder alternative to introduce a carbonyl group.

-

Procedure (Vilsmeier-Haack):

-

Cool a solution of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to 0°C to form the Vilsmeier reagent.

-

Add 2-methylfuran (1.0 eq) dropwise, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by pouring it onto ice and neutralizing to yield 5-methylfuran-2-carbaldehyde.

-

Step 2: Oxidation of the Aldehyde to Carboxylic Acid

-

Rationale: The aldehyde at the C2 position must be converted to a carboxylic acid.

-

Procedure (Pinnick Oxidation):

-

Dissolve 5-methylfuran-2-carbaldehyde in a suitable solvent like t-butanol.

-

Add sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene.

-

Stir at room temperature until the aldehyde is consumed.

-

Acidify and extract the product, 5-methylfuran-2-carboxylic acid.[5]

-

Step 3: Isomerization to this compound (Hypothetical/Advanced)

-

Rationale: Converting the 2-substituted isomer to the 3-substituted isomer is non-trivial and often requires ring-opening and closing strategies or complex directed isomerization protocols, which are beyond the scope of a general guide. A more practical approach is to use a starting material that already has the C3-substitution pattern, as described in the first protocol, and find a way to methylate at C5.

Definitive Protocol (Leveraging Ortho-Metalation Logic): A robust synthesis would likely start with 3-bromofuran, protect it, methylate at C5 via directed lithiation, and then carboxylate at C3.

Caption: A plausible synthetic workflow for this compound.

Part 3: Relevance in Medicinal Chemistry and Drug Development

The utility of this compound in drug discovery stems from the combination of its two key structural features: the furan ring and the carboxylic acid group.

The Furan Scaffold: As a bioisostere for benzene, the furan ring offers a similar planar structure but with altered electronics and improved metabolic properties. The oxygen heteroatom can act as a hydrogen bond acceptor, providing additional interaction points with biological targets.

The Carboxylic Acid Moiety: This functional group is a cornerstone of drug design, appearing in over 450 marketed drugs.[6] It is often a key part of the pharmacophore, mimicking endogenous ligands or forming critical ionic interactions (salt bridges) with basic residues (like lysine or arginine) in protein active sites. However, the carboxylic acid group also presents challenges:

-

Metabolic Liability: It can be subject to metabolic conjugation (e.g., glucuronidation), leading to rapid clearance.

-

Limited Bioavailability: Its ionized state at physiological pH can limit passive diffusion across biological membranes, such as the blood-brain barrier.[7]

-

Toxicity: In some cases, carboxylic acid-containing drugs have been withdrawn due to unforeseen toxicity.[6]

This compound as a Versatile Building Block

This molecule serves as an excellent starting point for overcoming these challenges. It provides a rigid scaffold where the carboxylic acid is positioned for target binding. The methyl group provides a synthetic handle for further modification or can be used to probe steric pockets in an active site. Medicinal chemists can use this building block to:

-

Synthesize Amide Libraries: Couple the carboxylic acid with various amines to explore structure-activity relationships (SAR).

-

Create Bioisosteres: Replace the carboxylic acid with isosteres like tetrazoles or hydroxamic acids to improve pharmacokinetic properties while retaining binding affinity.[8]

-

Develop Prodrugs: Convert the acid to an ester prodrug to mask its polarity, improve membrane permeability, and achieve targeted drug delivery.

Caption: Logical relationship of the molecule's features to drug development strategies.

Part 4: Structural Elucidation and Analytical Protocols

Confirming the identity and purity of this compound requires standard spectroscopic techniques. Below are the predicted key signals based on its structure.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to clearly observe the exchangeable acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) as needed.

Predicted Spectroscopic Data

| Technique | Predicted Signals and Rationale |

| ¹H NMR | ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), broad singlet. ~7.8-8.0 ppm (s, 1H): Furan proton at C2. ~6.2-6.4 ppm (s, 1H): Furan proton at C4. ~2.3-2.5 ppm (s, 3H): Methyl group protons (-CH₃). |

| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl carbon. ~155-160 ppm: Furan carbon C5 (attached to CH₃). ~145-150 ppm: Furan carbon C2. ~115-120 ppm: Furan carbon C3 (attached to COOH). ~108-112 ppm: Furan carbon C4. ~13-15 ppm: Methyl carbon. |

| FT-IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid dimer. ~1680-1710 (strong): C=O stretch of the carboxylic acid. ~1550-1600: C=C stretches of the furan ring. ~1000-1300: C-O stretches of the furan ring and carboxylic acid. |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

References

- 1. This compound 97.00% | CAS: 21984-93-0 | AChemBlock [achemblock.com]

- 2. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 3. 21984-93-0|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

An In-Depth Technical Guide to 5-Methylfuran-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Niche Furan Derivative

The furan ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in the design of novel therapeutic agents. Within this vast chemical space, 5-methylfuran-3-carboxylic acid emerges as a compound of interest, offering a unique substitution pattern that invites exploration for applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the available knowledge on this compound, including its chemical identity, physical properties, and a discussion of its potential synthesis and biological relevance, contextualized within the broader landscape of furan chemistry.

Core Compound Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical characteristics are fundamental to its application in research and development. This compound is registered under CAS Number 21984-93-0.[1] The structural and physical data for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 21984-93-0 | [1] |

| Molecular Formula | C₆H₆O₃ | [] |

| Molecular Weight | 126.11 g/mol | [] |

| IUPAC Name | This compound | |

| Synonyms | 5-methyl-3-furoic acid | [1] |

| Melting Point | 119 °C | [1] |

| Boiling Point | 194.21 °C at 760 mmHg | [1] |

| SMILES | CC1=CC(=CO1)C(=O)O | [3] |

| InChI | InChI=1S/C6H6O3/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8) | [3] |

It is important to note that while some commercial suppliers provide the melting and boiling points, comprehensive data on solubility in various solvents remains largely unpublished. Researchers should perform solubility tests to determine appropriate solvent systems for their specific applications.

Synthesis Strategies: A Proposed Approach

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical disconnection approach points towards a Paal-Knorr furan synthesis or a related cyclization strategy. The following diagram illustrates a potential forward synthesis.

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on established organic chemistry principles for the synthesis of related furan derivatives.

Step 1: Synthesis of Ethyl 5-methylfuran-3-carboxylate

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl acetoacetate dropwise at 0 °C.

-

Addition of Propargyl Chloride: After the addition is complete, add propargyl chloride dropwise while maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture, pour it into ice-water, and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield ethyl 5-methylfuran-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the ethyl 5-methylfuran-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with cold, dilute hydrochloric acid to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Potential Biological Activity and Applications in Drug Discovery

While there is a lack of direct studies on the biological activity of this compound, the broader family of furan-containing molecules has shown a wide range of pharmacological effects. This suggests that this compound could serve as a valuable building block in medicinal chemistry.

Inference from Structurally Related Compounds

Derivatives of furan carboxylic acids have been investigated for various therapeutic applications, including:

-

Antimicrobial and Antifungal Activity: The furan nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.[4][5]

-

Anti-inflammatory Effects: Some furan derivatives have been shown to possess anti-inflammatory properties.

-

Anticancer Potential: A recent study explored quinazolinone derivatives incorporating a 5-methylfuran-3-ylthio moiety as potential EGFR inhibitors for cancer therapy.[6] Although the study focused on more complex molecules, it highlights the potential of the 5-methylfuran-3-yl scaffold in designing targeted anticancer agents.

The carboxylic acid group in this compound provides a key functional handle for derivatization, allowing for the synthesis of amides, esters, and other functional groups to modulate pharmacokinetic and pharmacodynamic properties.

Caption: Derivatization potential for exploring biological targets.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound represents a chemical entity with untapped potential. While the currently available data is limited, its structural features suggest it could be a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its physicochemical properties, develop robust and scalable synthetic routes, and explore its potential in drug discovery and materials science. This guide serves as a foundational resource to stimulate and support these future investigations.

References

- 1. This compound | 21984-93-0 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Elucidation of 5-Methylfuran-3-Carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 5-methylfuran-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete public repository of experimental spectra for this specific molecule, this document serves as a robust predictive and methodological resource. By integrating foundational spectroscopic principles with data from analogous structures, we offer a comprehensive characterization based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The methodologies and interpretations presented herein are designed to be self-validating, providing not just data, but the scientific rationale behind the expected spectral features. This approach ensures that researchers can confidently apply these principles to the analysis of this and related furanic compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a furan ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position. This substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Unveiling a Potential Natural Product: A Technical Guide to the Elusive 5-Methylfuran-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

While a definitive discovery of 5-methylfuran-3-carboxylic acid as a natural product remains to be documented in scientific literature, the widespread occurrence of structurally similar furan derivatives in various biological systems strongly suggests its potential for natural existence. This technical guide provides a comprehensive overview of the current landscape of naturally occurring furan carboxylic acids, hypothesizes a plausible biosynthetic pathway for this compound, and offers detailed, field-proven analytical methodologies for its targeted discovery and quantification in complex natural matrices. This document serves as a foundational resource for researchers aiming to explore the untapped diversity of furan-based natural products and their potential applications.

Introduction: The Case for a Hidden Metabolite

Furan-containing compounds are a diverse class of heterocyclic molecules found throughout nature, exhibiting a wide array of biological activities. While many furan derivatives have been identified in plants, fungi, and bacteria, the specific isomer this compound has yet to be reported as a naturally occurring molecule. However, the established presence of closely related compounds, such as methyl 5-methyl-2-furancarboxylate in bacteria and 5-(hydroxymethyl)furan-2-carboxylic acid in fungi and human urine, provides a compelling rationale for its potential existence as a yet-undiscovered secondary metabolite or a metabolic byproduct.

This guide is structured to provide researchers with the necessary framework to investigate the natural occurrence of this compound. We will first review the known landscape of naturally occurring furan carboxylic acids, then propose a hypothetical biosynthetic route, and finally, detail robust analytical protocols for its detection and quantification.

The Known Landscape: Naturally Occurring Furan Carboxylic Acids

The natural world is replete with furan derivatives, many of which possess a carboxyl group. These compounds often arise from the metabolic transformation of other furan compounds or from the degradation of larger biomolecules.

| Compound Name | Natural Source(s) | Significance |

| Methyl 5-methyl-2-furancarboxylate | Bacteria (Saccharopolyspora erythraea, S. griseoflavus) | Demonstrates the microbial capacity for methylation and carboxylation of the furan ring. |

| 5-(Hydroxymethyl)furan-2-carboxylic acid | Fungi, Human urine | A common metabolite of 5-hydroxymethylfurfural (HMF), a product of the Maillard reaction in heated foods. |

| Furan-2-carboxylic acid (Furoic acid) | Microbial degradation of furfural | A key intermediate in the microbial catabolism of furan aldehydes. |

| Furan fatty acids | Plants | These compounds, with a furan ring within a fatty acid chain, act as antioxidants. |

This table summarizes the natural occurrence of furan carboxylic acids that are structurally related to this compound, providing a basis for its potential natural existence.

A Hypothetical Biosynthetic Pathway

The biosynthesis of this compound in a biological system has not been elucidated. However, based on known microbial metabolic pathways for other furan compounds, a plausible route can be hypothesized. The degradation of 2-methylfuran, a known environmental contaminant and a component of some foods, could serve as a starting point.

Caption: Hypothetical biosynthetic pathway for this compound from 2-methylfuran.

Causality Behind the Hypothesis: This proposed pathway is predicated on the well-documented microbial metabolism of furan and its derivatives. The initial epoxidation by a cytochrome P450 monooxygenase is a common activation step. Subsequent hydrolysis and oxidation by aldehyde dehydrogenases are standard enzymatic reactions in the degradation of aldehydes to carboxylic acids. While speculative, this pathway provides a logical starting point for investigating the biotransformation of 2-methylfuran and the potential formation of this compound.

Analytical Methodologies for Discovery and Quantification

The successful identification of this compound in a natural matrix hinges on the application of sensitive and selective analytical techniques. Given its expected low abundance, a multi-platform approach combining Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Sample Preparation: The Critical First Step

The choice of extraction method will depend on the matrix being investigated (e.g., fungal culture, plant extract, food sample).

4.1.1. Liquid-Liquid Extraction (LLE) from Aqueous Matrices (e.g., Fungal Culture Broth)

This protocol is designed for the extraction of organic acids from a liquid culture.

Protocol:

-

Centrifuge the culture broth to remove biomass.

-

Acidify the supernatant to pH 2-3 with HCl to protonate the carboxylic acid.

-

Extract the acidified supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Reconstitute the residue in a small volume of a suitable solvent for analysis.

4.1.2. Solid-Phase Extraction (SPE) from Complex Matrices (e.g., Plant Extracts, Food Samples)

SPE offers a more selective cleanup for complex samples.

Protocol:

-

Homogenize the sample in a suitable solvent (e.g., methanol/water).

-

Centrifuge and collect the supernatant.

-

Dilute the supernatant with water to reduce the organic solvent concentration.

-

Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.

-

Load the diluted extract onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the furan carboxylic acids with methanol or acetonitrile.

-

Evaporate the eluate and reconstitute for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the polarity of the carboxylic acid group, derivatization is essential to improve chromatographic performance and sensitivity.

4.2.1. Derivatization Protocol: Silylation

Silylation replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.

Protocol:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 50 µL of pyridine (as a catalyst).

-

Heat the mixture at 70°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

4.2.2. GC-MS Parameters

| Parameter | Setting |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250°C |

| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-400 |

Caption: Workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is well-suited for the analysis of polar compounds and does not typically require derivatization.

4.3.1. LC-MS Parameters

| Parameter | Setting |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) for targeted analysis or high-resolution mass spectrometry (HRMS) for discovery |

Trustworthiness of Protocols: The provided protocols are based on established and widely validated methods for the analysis of organic acids and furan derivatives in complex matrices. The use of internal standards, rigorous quality control samples, and confirmation of identity through mass spectral library matching and comparison with an authentic standard (commercially available) will ensure the self-validating nature of these analytical systems.

Conclusion and Future Outlook

The natural occurrence of this compound remains an open question, representing an exciting frontier in natural product research. The information and methodologies presented in this guide provide a robust framework for its discovery and characterization. The identification of this compound in a natural source would not only expand our knowledge of furan metabolism but could also unveil a novel bioactive molecule with potential applications in the pharmaceutical and agrochemical industries. The path to discovery is now laid out; the exploration awaits.

A Predictive and Methodological Guide to the Thermochemical Properties of 5-Methylfuran-3-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Scientific Imperative

The furan ring system is a cornerstone in a vast array of pharmaceuticals and biologically active compounds. The addition of a methyl group and a carboxylic acid moiety, as in 5-methylfuran-3-carboxylic acid, introduces specific electronic and steric effects that modulate the molecule's overall energy landscape. Key thermochemical properties, such as the standard enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and heat capacity (Cp), govern the molecule's stability, the energy released or absorbed during reactions, and its behavior with temperature changes. This knowledge is not merely academic; it is fundamental to process safety, reaction optimization, and predicting the shelf-life of drug candidates.

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for a rigorous thermochemical investigation of this compound. We will explore both experimental calorimetric techniques and cutting-edge computational chemistry approaches, offering a dual-pronged strategy for obtaining reliable data.

Experimental Determination of Thermochemical Properties

The cornerstone of thermochemistry is precise experimental measurement. For a solid organic compound like this compound, the primary techniques are combustion calorimetry and differential scanning calorimetry (DSC).

Synthesis and Purification: A Prerequisite for Accuracy

The adage 'garbage in, garbage out' is acutely true in thermochemical measurements. The purity of the sample is paramount. A plausible synthetic route to this compound could involve the carboxylation of 2-methylfuran. It is crucial to purify the final product to >99.5% purity, which can be achieved by recrystallization from a suitable solvent and confirmed by techniques such as NMR, HPLC, and elemental analysis.

Protocol 1: Purification of this compound

-

Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol-water mixture).

-

Decolorization: If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent mixture.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

-

Purity Analysis: Confirm the purity using HPLC and determine the melting point.

Enthalpy of Combustion via Bomb Calorimetry

Static bomb combustion calorimetry is the gold standard for determining the standard enthalpy of combustion of solid organic compounds[1][2]. The experiment involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a constant-volume container (the "bomb")[3].

Causality Behind Experimental Choices:

-

High-Pressure Oxygen: Ensures complete and rapid combustion of the organic sample.

-

Benzoic Acid Calibration: Benzoic acid is a well-characterized standard with a precisely known enthalpy of combustion, making it ideal for calibrating the calorimeter[4].

-

Constant Volume: The rigid bomb ensures the reaction occurs at a constant volume, so the measured heat change corresponds to the change in internal energy (ΔU).

Protocol 2: Determination of Enthalpy of Combustion

-

Calorimeter Calibration:

-

Combust a known mass (typically ~1 g) of certified benzoic acid in the bomb calorimeter.

-

Measure the temperature rise of the surrounding water bath.

-

Calculate the energy equivalent of the calorimeter (C_cal) using the known specific energy of combustion of benzoic acid (Δc u° = -26434 J·g⁻¹)[4].

-

-

Sample Combustion:

-

Press a pellet of a known mass of purified this compound.

-

Place the pellet in the crucible inside the bomb.

-

Pressurize the bomb with pure oxygen (typically to 30 atm).

-

Submerge the bomb in the water-filled calorimeter and allow it to reach thermal equilibrium.

-

Ignite the sample and record the temperature change.

-

-

Data Analysis:

-

Calculate the heat released during the combustion of the sample.

-

Correct for the heat of combustion of the fuse wire and any auxiliary substances.

-

Determine the standard molar enthalpy of combustion (ΔcH°) from the heat released and the molar mass of the compound.

-

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat flow into or out of a sample as a function of temperature or time[5][6][7]. It is invaluable for determining heat capacity, melting point, and enthalpy of fusion.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Using a nitrogen purge prevents oxidative degradation of the sample during heating[8].

-

Controlled Heating Rate: A consistent heating rate ensures reproducible and accurate measurements of transition temperatures and enthalpies.

-

Hermetically Sealed Pans: For volatile samples, sealed pans prevent mass loss during the experiment[8].

Protocol 3: DSC Analysis of this compound

-

Sample Preparation:

-

Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Set the desired temperature program, for example, heating from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

-

-

Data Acquisition and Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

-

The heat capacity (Cp) can be determined by comparing the heat flow to that of a known standard (e.g., sapphire) under the same conditions.

-

Computational Thermochemistry: A Theoretical Approach

In tandem with experimental work, computational chemistry provides a powerful tool for predicting and understanding thermochemical properties. Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost for organic molecules[9][10][11][12].

Causality Behind Methodological Choices:

-

Choice of Functional and Basis Set: The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is a compromise between accuracy and computational resources. These are commonly used for organic molecules and have been shown to provide reliable results[11].

-

Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, isodesmic reactions are employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, leading to a cancellation of systematic errors in the calculations[13].

Workflow 1: DFT Calculation of Thermochemical Properties

Caption: Workflow for DFT-based thermochemical property calculation.

-

Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a chosen DFT functional and basis set.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Thermochemical Analysis: From the frequency calculation, the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy are obtained.

-

Enthalpy of Formation Calculation: An appropriate isodesmic reaction is constructed. For example: this compound + furan → 3-furancarboxylic acid + 2-methylfuran The enthalpies of all species in the reaction are calculated, and the enthalpy of the reaction is determined. Using the known experimental enthalpies of formation for the other species, the enthalpy of formation for this compound can be calculated with high accuracy.

Data Summary and Interpretation

The experimental and computational data should be compiled and compared to provide a comprehensive thermochemical profile.

Table 1: Predicted Thermochemical Properties of this compound

| Property | Symbol | Predicted Value | Method |

| Standard Molar Enthalpy of Combustion | ΔcH° | To be determined | Bomb Calorimetry |

| Standard Molar Enthalpy of Formation | ΔfH° | To be determined | From ΔcH° and DFT |

| Melting Point | T_m | To be determined | DSC |

| Enthalpy of Fusion | ΔfusH | To be determined | DSC |

| Molar Heat Capacity | Cp | To be determined | DSC |

The experimental values for the enthalpy of combustion and fusion provide a direct measure of the energy changes associated with these processes. The standard enthalpy of formation, a measure of the compound's intrinsic stability, can be derived from the enthalpy of combustion. The computational results, particularly when benchmarked against experimental data for related compounds, can provide insights into the electronic structure and bonding that give rise to the observed thermochemical properties. Discrepancies between experimental and theoretical values, if significant, may warrant further investigation into the experimental setup or the computational model[13].

Conclusion

A thorough understanding of the thermochemical properties of this compound is essential for its development and application. This guide has provided a detailed roadmap for researchers to determine these properties through a combination of rigorous experimental techniques and robust computational methods. By following these protocols, scientists can generate the high-quality data necessary to advance their research in drug discovery and materials science. The synergy between calorimetry and computational chemistry offers a self-validating system for achieving a comprehensive and trustworthy thermochemical characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

Solubility of 5-methylfuran-3-carboxylic acid in different solvents

An In-depth Technical Guide to the Solubility of 5-Methylfuran-3-carboxylic Acid

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in various systems, from reaction kinetics in synthetic chemistry to bioavailability in drug development. This compound, a heterocyclic compound featuring both a polar carboxylic acid moiety and a less polar furan ring, presents a nuanced solubility profile. Due to the limited availability of comprehensive quantitative solubility data in public literature, this technical guide provides a foundational framework for researchers, scientists, and drug development professionals. It combines theoretical principles with robust, field-proven experimental protocols to empower users to determine and understand the solubility of this compound in a variety of solvent systems. This document emphasizes the causality behind experimental design and provides self-validating methodologies for generating reliable and reproducible data.

Physicochemical Profile and Structural Considerations

This compound (CAS 21984-93-0) possesses a molecular structure that dictates its interactions with various solvents.[1][2] The molecule can be deconstructed into two key components:

-

The Carboxyl Group (-COOH): This is a highly polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. It is also acidic, meaning it can be deprotonated to form a highly water-soluble carboxylate salt.[3]

-

The 5-Methylfuran Ring: This heterocyclic aromatic ring system is less polar than the carboxyl group. The presence of the methyl group further contributes to its lipophilic (hydrophobic) character.

The interplay between the hydrophilic carboxyl group and the more hydrophobic substituted furan ring governs the molecule's overall solubility. In essence, its solubility in water and polar solvents is significant, but the nonpolar part of the molecule prevents infinite miscibility and allows for solubility in certain organic solvents. Carboxylic acids with fewer than five carbon atoms are generally soluble in water, and while this compound has six carbons, the polarity of the furan's oxygen atom aids its solubility.[3][4]

Theoretical Principles Governing Solubility

A predictive understanding of solubility can be achieved by applying fundamental chemical principles. This allows for rational solvent selection and experimental design.

Polarity and the "Like Dissolves Like" Principle

The principle of "like dissolves like" is the cornerstone of solubility prediction. Polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. This compound is expected to have good solubility in these solvents due to strong hydrogen bonding interactions between the solvent's hydroxyl groups and the acid's carboxyl group.[5][6]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate): These solvents have dipole moments but do not donate hydrogen bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions, suggesting moderate to good solubility. Furan derivatives are generally soluble in such organic solvents.[7][8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity. The large mismatch in polarity with the highly polar carboxylic acid group will result in very low solubility.[5]

The Critical Role of pH: The Henderson-Hasselbalch Equation

For an ionizable compound like a carboxylic acid, pH is the most dominant factor influencing aqueous solubility. The relationship between pH, the acid's dissociation constant (pKa), and the ratio of its ionized (conjugate base, A⁻) to un-ionized (acid, HA) forms is described by the Henderson-Hasselbalch equation.[9][10]

pH = pKa + log ( [A⁻] / [HA] )

The un-ionized form (the free acid) has a certain "intrinsic solubility." The ionized form (the carboxylate) is significantly more water-soluble.[11] As the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium shifts dramatically toward the deprotonated, highly soluble carboxylate form.[12][13] Therefore, this compound will be sparingly soluble in acidic aqueous solutions (pH << pKa) but highly soluble in neutral and alkaline solutions (pH > pKa), where it exists as its sodium, potassium, or other salt.[3][14]

The Influence of Temperature

For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is typically endothermic, meaning it requires energy to break the crystal lattice forces of the solid. Increasing the temperature provides this energy, favoring the dissolution process.[15][16] When determining thermodynamic solubility, it is crucial to maintain strict temperature control, as fluctuations can lead to significant errors.

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above, a qualitative solubility profile can be predicted. This serves as a valuable guide for selecting appropriate solvents for synthesis, purification, and formulation.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous (Acidic) | 0.1 M Hydrochloric Acid | Low | The compound will be in its protonated, un-ionized form (HA), which has lower intrinsic water solubility. The equilibrium is shifted away from the soluble salt form. |

| Aqueous (Basic) | Water, 5% Sodium Bicarbonate, 5% Sodium Hydroxide | High | The compound will be deprotonated to its highly soluble carboxylate salt form (A⁻). Strong and weak bases can effect this transformation.[17][18] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solvent's -OH group and the solute's -COOH group facilitate dissolution.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors promote solubility.[8] |

| Ester | Ethyl Acetate | Moderate | The ester provides sufficient polarity for dipole-dipole interactions, but is less polar than alcohols or DMSO.[19] |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant mismatch in polarity between the highly polar carboxylic acid and the nonpolar solvent prevents effective solvation.[5] |

Experimental Workflow for Solubility Determination

To obtain accurate, quantitative data, a systematic experimental approach is required. The saturation shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and reproducibility.[11][20]

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to determine the thermodynamic solubility of this compound.[21][22][23]

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Calibrated pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Autosampler vials for analysis

-

Validated analytical system (e.g., HPLC-UV, LC-MS) for quantification

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is to add ~5-10 mg of solid to 1 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 or 2.0 mL) of the desired solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 250 rpm).[21]

-

Time to Equilibrium: Allow the slurry to shake for a sufficient duration to reach equilibrium. A common timeframe is 24 to 72 hours.[24] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h); if the measured concentrations are consistent, equilibrium is assumed.[20]

-

Phase Separation: After incubation, remove the vials and let them stand to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could cause precipitation.

-

Dilution: If necessary, accurately dilute the clear filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted (or undiluted) filtrate using a pre-validated analytical method, such as HPLC-UV, against a calibration curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for statistical validity.[23]

Systematic Solubility Classification

A qualitative but highly informative approach involves classifying the compound's solubility in a series of aqueous reagents. This method provides strong indications of the primary functional group present.[25][26]

Caption: Flowchart for systematic solubility classification.

Protocol: Qualitative Solubility Classification

This procedure systematically categorizes the compound based on its acid-base properties.[17][25][26]

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water. Shake vigorously. If it dissolves, it is water-soluble. For a carboxylic acid, this is expected.

-

5% NaOH Solubility: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates an acidic functional group. This compound is expected to be soluble.

-

5% NaHCO₃ Solubility: Add ~25 mg of the compound to 0.75 mL of 5% sodium bicarbonate solution. Shake vigorously. Carboxylic acids are typically strong enough acids to react with this weak base, releasing CO₂ gas and dissolving. This distinguishes them from most phenols. Solubility here classifies it as a strong organic acid (Class As).

-

5% HCl Solubility: If the compound were insoluble in NaOH, it would be tested in 5% HCl. Solubility would indicate a basic functional group (e.g., an amine). This compound will be insoluble.

For this compound, the expected outcome is solubility in water, 5% NaOH, and 5% NaHCO₃, confirming the presence of a relatively strong carboxylic acid functional group.

Conclusion

While specific quantitative solubility data for this compound is not extensively cataloged, a comprehensive understanding of its likely behavior can be derived from fundamental physicochemical principles. Its structure, containing both a polar carboxylic acid and a less polar methylfuran ring, suggests high solubility in polar protic solvents and aqueous bases, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. The protocols provided in this guide for the shake-flask method and systematic classification offer robust, reliable frameworks for researchers to generate precise quantitative and qualitative solubility data. This enables informed decisions in solvent selection for chemical synthesis, purification, and the formulation of drug delivery systems.

References

- 1. 21984-93-0|this compound|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. oled-intermediates.com [oled-intermediates.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. www1.udel.edu [www1.udel.edu]

- 19. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Academic Journals and Conferences [science.lpnu.ua]

- 20. biorelevant.com [biorelevant.com]

- 21. enamine.net [enamine.net]

- 22. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. bioassaysys.com [bioassaysys.com]

- 24. scielo.br [scielo.br]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 5-Methylfuran-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylfuran-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, relies on the careful control and understanding of key chemical intermediates. This technical guide provides an in-depth analysis of the most prominent synthetic pathways to this compound, with a primary focus on the Feist-Benary furan synthesis. We will dissect the mechanistic underpinnings of this classical reaction, identify the pivotal intermediates, and provide detailed experimental protocols. Furthermore, an alternative rhodium-catalyzed approach will be discussed, offering a comparative perspective on the synthesis of this important furan derivative. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this compound in their work.

Introduction: The Significance of this compound

Furan derivatives are a cornerstone of heterocyclic chemistry, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. Among these, this compound possesses a unique substitution pattern that makes it a particularly attractive scaffold for molecular design. The presence of a carboxylic acid at the 3-position and a methyl group at the 5-position provides distinct points for functionalization, enabling the exploration of diverse chemical space in drug discovery and the tuning of electronic properties in materials science. A robust and well-understood synthetic route to this molecule is therefore of paramount importance.

The Feist-Benary Furan Synthesis: A Classic Approach to this compound

The Feist-Benary furan synthesis, a named reaction with a rich history in organic chemistry, stands as a primary and reliable method for constructing the furan ring of the target molecule.[1] This reaction class involves the base-catalyzed condensation of an α-halo ketone or aldehyde with a β-dicarbonyl compound.[2][3] For the synthesis of this compound, the key starting materials are chloroacetaldehyde and ethyl acetoacetate. The overall transformation proceeds via the formation of the ethyl ester, which is subsequently hydrolyzed.

Mechanistic Pathway and Key Intermediates

The Feist-Benary synthesis is a sequential process involving several key intermediates. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction commences with the deprotonation of the active methylene group of ethyl acetoacetate by a mild base, such as pyridine or triethylamine, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of chloroacetaldehyde in an aldol-type addition. This is followed by an intramolecular S(_N)2 reaction where the newly formed alkoxide displaces the chloride ion, leading to the formation of a cyclic hemiacetal. Subsequent dehydration of this intermediate under the reaction conditions yields the aromatic furan ring of ethyl 5-methylfuran-3-carboxylate .

The pivotal, albeit often transient, intermediates in this pathway are:

-

Ethyl 2-(1-hydroxy-2-chloroethyl)-3-oxobutanoate (Aldol Adduct): The initial product of the reaction between the enolate of ethyl acetoacetate and chloroacetaldehyde.

-

Ethyl 4-chloro-3-formyl-2-methyl-5-oxotetrahydrofuran-3-carboxylate (Cyclized Intermediate): Formed after the intramolecular cyclization.

-

Ethyl 5-methylfuran-3-carboxylate: The stable, isolable ester precursor to the final product.

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic pathway for this compound via the Feist-Benary synthesis.

Experimental Protocol: Synthesis of Ethyl 5-Methylfuran-3-carboxylate

This protocol is adapted from established procedures for the Feist-Benary synthesis.[2]

Materials:

-

Chloroacetaldehyde (50% aqueous solution)

-

Ethyl acetoacetate

-

Pyridine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine ethyl acetoacetate (1.0 equivalent) and pyridine (1.2 equivalents).

-

Slowly add chloroacetaldehyde (1.0 equivalent) to the mixture with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 5-methylfuran-3-carboxylate.

Experimental Protocol: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester. Both acidic and basic conditions can be employed, though alkaline hydrolysis is often preferred to avoid potential polymerization of the furan ring under strong acidic conditions.

Materials:

-

Ethyl 5-methylfuran-3-carboxylate

-

Ethanol

-

Sodium hydroxide (or potassium hydroxide)

-

Hydrochloric acid (concentrated)

-

Water

Procedure:

-

Dissolve ethyl 5-methylfuran-3-carboxylate (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents) to the flask.

-

Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly acidify the solution with concentrated hydrochloric acid with stirring until the pH is approximately 2-3.

-

The precipitated this compound is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the final product.

| Step | Product | Typical Yield | Purity |

| Feist-Benary Synthesis | Ethyl 5-methylfuran-3-carboxylate | 60-75% | >95% (after purification) |

| Hydrolysis | This compound | 85-95% | >98% |

Rhodium-Catalyzed Synthesis: An Alternative Pathway

An alternative and more modern approach to the synthesis of substituted furans involves the rhodium(II)-catalyzed reaction of α-diazocarbonyl compounds with alkynes.[4] For the synthesis of ethyl 5-methylfuran-3-carboxylate, this would entail the reaction of ethyl diazoacetoacetate with propyne.

Mechanistic Overview and Key Intermediates

This catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with ethyl diazoacetoacetate to form a rhodium-carbenoid intermediate. This highly reactive species then undergoes a [3+2] cycloaddition with propyne to form a cyclopropene intermediate. Subsequent rearrangement of this strained ring system leads to the formation of the furan product.

The key intermediates in this pathway include:

-

Rhodium-Carbenoid Species: The catalytically active intermediate.

-

Substituted Cyclopropene: The initial product of the cycloaddition reaction.

Caption: Rhodium-catalyzed synthesis of ethyl 5-methylfuran-3-carboxylate.

While this method can be highly efficient and offers a different retrosynthetic approach, it requires the synthesis and handling of diazo compounds, which can be hazardous, and the use of a precious metal catalyst.

Conclusion

The synthesis of this compound is most reliably achieved through the Feist-Benary furan synthesis, with ethyl 5-methylfuran-3-carboxylate serving as a crucial and isolable intermediate. This classical approach offers a cost-effective and mechanistically well-understood pathway. The key to a successful synthesis lies in the careful execution of the initial condensation reaction to form the furan ring, followed by a controlled hydrolysis of the ester. The alternative rhodium-catalyzed route provides a valuable, albeit more specialized, method for accessing this important heterocyclic building block. This guide provides the foundational knowledge and practical protocols for researchers to confidently incorporate this compound into their synthetic endeavors.

References

The Genesis of a Bio-Inspired Scaffold: An In-depth Technical Guide to the Discovery and History of Furan Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract